molecular formula C19H17N3S B8581873 5-(2-Cyanomethyl-4-pyridyl)-2-ethyl-4-(3-methylphenyl)-1,3-thiazole CAS No. 365430-25-7

5-(2-Cyanomethyl-4-pyridyl)-2-ethyl-4-(3-methylphenyl)-1,3-thiazole

Cat. No.: B8581873
CAS No.: 365430-25-7
M. Wt: 319.4 g/mol
InChI Key: BKZJJEQZOJKTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Cyanomethyl-4-pyridyl)-2-ethyl-4-(3-methylphenyl)-1,3-thiazole is a useful research compound. Its molecular formula is C19H17N3S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

365430-25-7

Molecular Formula

C19H17N3S

Molecular Weight

319.4 g/mol

IUPAC Name

2-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetonitrile

InChI

InChI=1S/C19H17N3S/c1-3-17-22-18(14-6-4-5-13(2)11-14)19(23-17)15-8-10-21-16(12-15)7-9-20/h4-6,8,10-12H,3,7H2,1-2H3

InChI Key

BKZJJEQZOJKTJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(S1)C2=CC(=NC=C2)CC#N)C3=CC=CC(=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 5-(2-chloromethyl-4-pyridyl)-2-ethyl-4-(3-methylphenyl)-1,3-thiazole (0.40 g, 1.2 mmol), potassium cyanide (0.095 g, 1.5 mmol), 18-crown-6 (0.14 g, 0.51 mmol) in acetonitrile (5 mL) was heated under reflux for 6 hours. After cooling, an aqueous potassium carbonate solution was added, and extracted with ethyl acetate. The extracts were washed with brine, then, dried, and concentrated. The residue was purified by silica gel column chromatography (hexane-ethyl acetate=2:1). The resulting crystal was washed with hexane-isopropyl ether to obtain a title compound (0.19 g, 48%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.095 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
48%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.